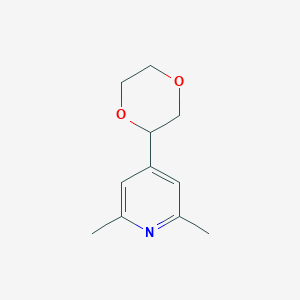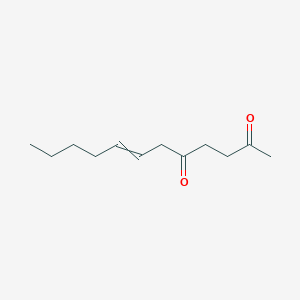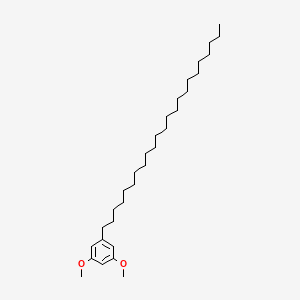
3,6-Dimethylocta-2,6-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dimethylocta-2,6-diene is an organic compound classified as a monoterpene. Monoterpenes are a class of terpenes that consist of two isoprene units and have the molecular formula C10H16. This compound is characterized by its structure, which includes two methyl groups attached to an octadiene backbone. It is commonly found in essential oils and has various applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethylocta-2,6-diene can be achieved through several methods. One common approach involves the reaction of 2,6-dimethylocta-2,6-dien-4-ol with thioacetic acid and di-isopropyl azodicarboxylate–triphenylphosphine, resulting in the formation of thioacetates . These thioacetates can then be reduced to thiols, which are subsequently converted into disulphides by treatment with N-(benzothiazol-2-ylthio)phthalimide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as those used in laboratory settings. The process is optimized for yield and purity, often involving catalytic processes and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 3,6-Dimethylocta-2,6-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or alcohols, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different hydrocarbons or alcohols.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed:
Oxidation: Ketones and alcohols.
Reduction: Hydrocarbons and alcohols.
Substitution: Halogenated derivatives and other substituted compounds.
Scientific Research Applications
3,6-Dimethylocta-2,6-diene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,6-Dimethylocta-2,6-diene involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors and modulating their activity. It may also participate in redox reactions, influencing cellular oxidative stress levels. The exact pathways and targets depend on the specific context and application of the compound.
Comparison with Similar Compounds
3,6-Dimethylocta-2,6-diene can be compared with other similar monoterpenes, such as linalool and geraniol . These compounds share structural similarities but differ in their functional groups and biological activities. For example:
Linalool: Contains a hydroxyl group and is known for its pleasant floral scent and antimicrobial properties.
Geraniol: Contains a hydroxyl group and is used in perfumes and as a flavoring agent.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
116668-49-6 |
|---|---|
Molecular Formula |
C10H18 |
Molecular Weight |
138.25 g/mol |
IUPAC Name |
3,6-dimethylocta-2,6-diene |
InChI |
InChI=1S/C10H18/c1-5-9(3)7-8-10(4)6-2/h5-6H,7-8H2,1-4H3 |
InChI Key |
LTZABYZUYVJLDA-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)CCC(=CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


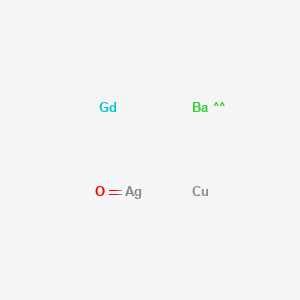
silane](/img/structure/B14291945.png)
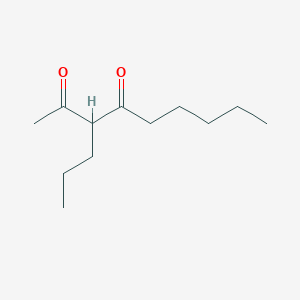

![1-Phenyl-1H-naphtho[2,1-b]pyran](/img/structure/B14291960.png)
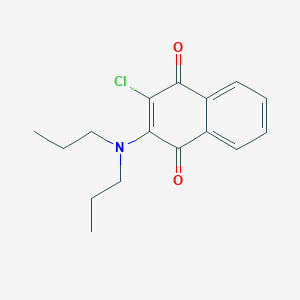

![Phenyl bis[2-(1-phenylethyl)phenyl] phosphate](/img/structure/B14291976.png)
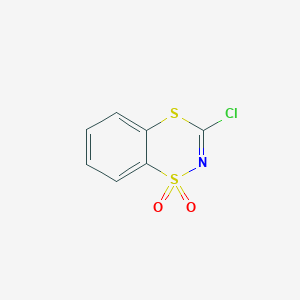
![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 3-methyl-](/img/structure/B14291988.png)
